

In-Depth Technical Guide: N,N-Dimethyloctanamide (CAS 1118-92-9)

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Compound of Interest

Compound Name: *N,N-Dimethyloctanamide*

Cat. No.: *B075486*

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Executive Summary

N,N-Dimethyloctanamide, also known as N,N-Dimethylcaprylamide, is a versatile polar aprotic solvent and chemical intermediate with the CAS number 1118-92-9.^{[1][2]} Its unique combination of a long alkyl chain and a dimethyl-substituted amide group imparts both hydrophobic and polar characteristics, making it a valuable compound in a wide array of industrial and research applications.^[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, safety and handling information, and its primary applications.

Chemical and Physical Properties

N,N-Dimethyloctanamide is a colorless to pale yellow liquid with a faint, amine-like odor at room temperature.^{[1][3]} Its high boiling point and thermal stability make it suitable for high-temperature processes.^[1] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **N,N-Dimethyloctanamide**

Property	Value	Reference(s)
CAS Number	1118-92-9	[1] [2]
Molecular Formula	C ₁₀ H ₂₁ NO	[1] [2] [4]
Molecular Weight	171.28 g/mol	[1] [2] [4]
Appearance	Colorless to pale yellow liquid	[1] [3]
Density	~0.88 g/cm ³ at 25°C	[1]
Boiling Point	~260°C (760 mmHg); 233.6°C (760 mmHg)	[1] [2]
Melting Point	~ -20°C	[1]
Flash Point	~120°C; 87.7°C	[1] [2]
Solubility	Partially soluble in water; miscible with alcohols, ethers, and ketones.	[1]
Refractive Index (nD)	~1.440–1.450	[1]

Synthesis of N,N-Dimethyloctanamide

N,N-Dimethyloctanamide is typically synthesized via amidation reaction. Two primary routes are commonly employed, starting from either octanoic acid or its more reactive derivative, octanoyl chloride.

Synthesis from Octanoic Acid and Dimethylamine

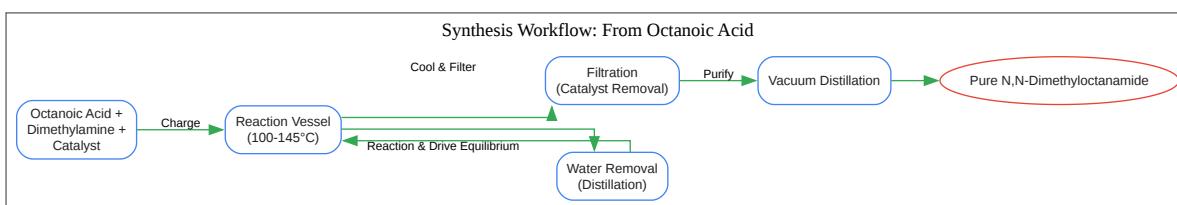
This is a direct amidation method that involves the reaction of octanoic acid with dimethylamine, typically in the presence of a catalyst and heat to drive off the water byproduct. [\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add octanoic acid and a catalyst (e.g., 2% by

weight of a specialized catalyst, or a dehydrating agent like P_2O_5).[1][7]

- Reagent Addition: While stirring, introduce dimethylamine gas into the flask or add an aqueous solution of dimethylamine. The molar ratio of octanoic acid to dimethylamine is typically between 1:1 and 1:1.8.[5][7]
- Reaction Conditions: Heat the mixture to a temperature range of 100-145°C.[6][8] The reaction is monitored by measuring the acid number of the mixture.[7] Water is continuously removed by distillation to drive the equilibrium towards the product.
- Work-up and Purification: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture to below 50°C.[7] The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield **N,N-Dimethyloctanamide** as a clear liquid.[5][7]



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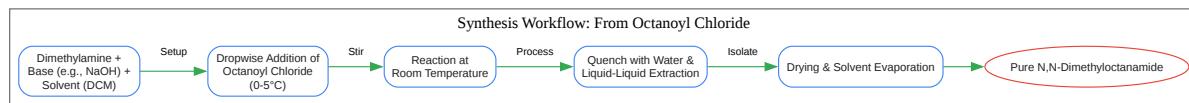
Caption: General workflow for the synthesis of **N,N-Dimethyloctanamide** from octanoic acid.

Synthesis from Octanoyl Chloride and Dimethylamine

This method, an example of the Schotten-Baumann reaction, is generally faster and proceeds under milder conditions due to the higher reactivity of the acyl chloride. It requires a base to neutralize the HCl byproduct.[9][10]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve dimethylamine in an inert solvent like dichloromethane (DCM). Add a base, such as triethylamine or aqueous sodium hydroxide, to the flask.[9][11] Cool the mixture in an ice bath.
- Reagent Addition: Dissolve octanoyl chloride (1.0 equivalent) in DCM and add it to the addition funnel. Add the octanoyl chloride solution dropwise to the cooled, stirring dimethylamine solution.
- Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or by the disappearance of the octanoyl chloride peak ($\sim 1800 \text{ cm}^{-1}$) in FT-IR.[9]
- Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM.
- Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[11]



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Caption: General workflow for the synthesis of **N,N-Dimethyloctanamide** from octanoyl chloride.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **N,N-Dimethyloctanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.[\[1\]](#)

Experimental Protocol:

- Sample Preparation: Prepare a solution of **N,N-Dimethyloctanamide** at a concentration of approximately 10 mM in a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[12\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. A key feature is the presence of two distinct singlets for the N-methyl groups around 2.9-3.0 ppm due to restricted rotation around the C-N amide bond.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. Typical acquisition parameters include a 2-second relaxation delay.[\[12\]](#)
- Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to TMS.

Table 2: Representative NMR Signal Assignments for **N,N-Dimethyloctanamide** in CDCl_3

Atom(s)	^1H NMR (ppm)	^{13}C NMR (ppm)
$\text{CH}_3-(\text{CH}_2)_6-$	~0.88 (t)	~14.0
$-(\text{CH}_2)_5-$	~1.2-1.3 (m)	~22.6, 25.8, 29.3, 31.7
$-\text{CH}_2-\text{CH}_2-\text{C=O}$	~1.6 (quintet)	~24.8
$-\text{CH}_2-\text{C=O}$	~2.3 (t)	~35.0
$\text{N}-(\text{CH}_3)_2$	~2.9-3.0 (2 x s)	~35.0, 38.0
C=O	-	~170-173

Note: Exact chemical shifts may vary based on solvent and experimental conditions.[\[1\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups. The most diagnostic peak for **N,N-Dimethyloctanamide** is the strong carbonyl (C=O) stretch of the tertiary amide.

Experimental Protocol:

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the surface of an ATR crystal or between two KBr plates to form a thin film.[3][13]
- Background Spectrum: Record a background spectrum of the empty instrument.[14]
- Sample Spectrum: Record the spectrum of the sample over the range of 4000-600 cm^{-1} .[14]
- Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for **N,N-Dimethyloctanamide**

Functional Group	Wavenumber (cm^{-1})	Description
C-H (Alkyl)	2850-3000	Strong, stretching vibrations
C=O (Amide)	1630-1660	Strong, characteristic carbonyl stretch

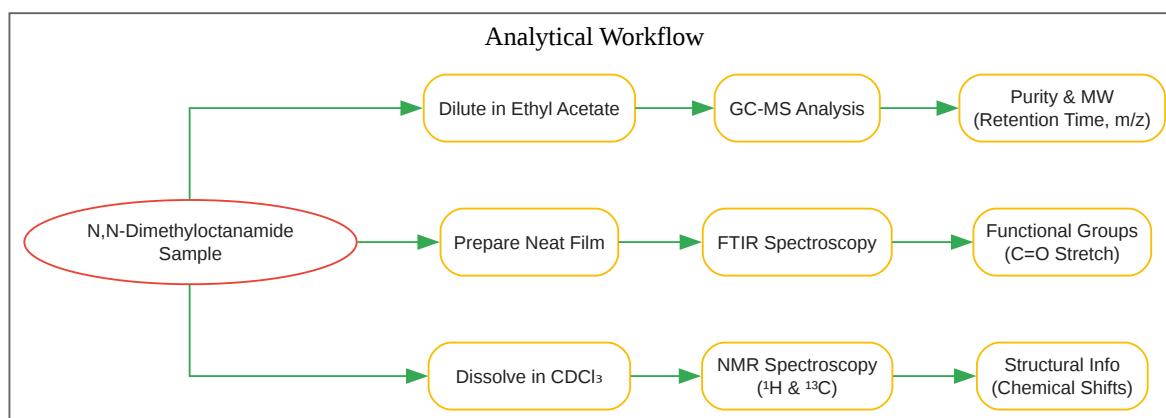
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[1]

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **N,N-Dimethyloctanamide** in a volatile organic solvent such as ethyl acetate or methanol.
- GC-MS Instrument Parameters:
 - GC Column: Use a mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).[15]

- Injector Temperature: Set to 160-180°C.[15]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]
- Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature to ensure elution of the compound.
- MS Interface Temperature: 270-290°C.[15]
- Ionization Mode: Electron Impact (EI) at 70 eV.[15]
- Data Acquisition and Analysis: Inject the sample. The retention time is used for chromatographic identification, while the mass spectrum confirms the molecular weight and fragmentation pattern. The molecular ion peak (M^+) is expected at m/z 171.



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Caption: Workflow for the analytical characterization of **N,N-Dimethyloctanamide**.

Applications

N,N-Dimethyloctanamide's properties make it a highly versatile compound.

- Agrochemicals: It is widely used as a high-purity solvent in pesticide formulations, helping to dissolve active ingredients and improve stability. It also acts as a synergist, enhancing the potency of pesticides.[9]
- Polymer Industry: It serves as a solvent for various polymers, including polyamides and polyacrylonitrile, and acts as a plasticizer to improve flexibility and durability.[1]
- Paints and Coatings: Its excellent solvency for a wide range of resins, polymers, and pigments makes it a valuable component in paint formulations, where it also helps control viscosity.[11]
- Chemical Synthesis: It is used as a solvent and reactant in various chemical reactions.[3][5] It has been identified as an effective cosolvent in palladium-catalyzed cross-coupling reactions, particularly in flow chemistry applications.[1][17]
- Other Industrial Uses: It can be a precursor in the production of surfactants and lubricants.[5]

Safety and Handling

Table 4: GHS Hazard Information for **N,N-Dimethyloctanamide**

Pictogram(s)	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
 			P264: Wash hands thoroughly after handling. ^[8] P280: Wear protective gloves/eye protection/face protection. ^{[8][13]}
 	Danger	H315: Causes skin irritation. ^{[4][8]} H318/H319: Causes serious eye damage/irritation. ^{[4][8]} [13] H335: May cause respiratory irritation. ^[4] [18]	P302+P352: IF ON SKIN: Wash with plenty of water. ^{[8][13]} P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^{[8][13]}

Handling and Storage:

- Handle in a well-ventilated place.^[8]
- Wear suitable protective clothing, gloves, and eye/face protection.^[8]
- Avoid contact with skin and eyes.^[8]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.^[8]
- Store apart from foodstuff containers or incompatible materials.^[8]

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